REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([N+:9]([O-])=O)=[CH:4][C:3]=1[F:12]>C(O)(=O)C.[Fe]>[Cl:1][C:2]1[C:3]([F:12])=[CH:4][C:5]([NH2:9])=[C:6]([F:8])[CH:7]=1
|
Name
|
|
Quantity
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17.5 g
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Type
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reactant
|
Smiles
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ClC1=C(C=C(C(=C1)F)[N+](=O)[O-])F
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Name
|
|
Quantity
|
150 mL
|
Type
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solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
1L
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
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35 g
|
Type
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catalyst
|
Smiles
|
[Fe]
|
Type
|
CUSTOM
|
Details
|
was stirred by an overhead stirrer
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Rate
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UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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equipped
|
Type
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TEMPERATURE
|
Details
|
with cooling condenser
|
Type
|
WAIT
|
Details
|
occurred in less than 30 min
|
Type
|
TEMPERATURE
|
Details
|
generated much heat that
|
Type
|
CUSTOM
|
Details
|
was absorbed by a cooling bath
|
Type
|
ADDITION
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Details
|
After that, ethyl acetate (300 ml) was added
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
WASH
|
Details
|
The solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography (silica gel, hexane:ethyl acetate, 4:1) (14.3 g)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(N)C=C1F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |